1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine is a synthetic compound classified as a potassium-competitive acid blocker (P-CAB) [, , ]. It plays a significant role in scientific research, particularly in the field of gastroenterology, due to its potent inhibitory effect on the gastric proton pump H+,K+-ATPase [, , ].
One study mentions the identification of a novel impurity during the synthesis of Vonoprazan fumarate: 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine []. This finding suggests the use of methylation reactions during the synthesis process.
1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is a synthetic organic compound notable for its unique structure, which features a fluorophenyl group attached to a pyrrole ring, further connected to a methylmethanamine moiety. This compound has garnered attention in scientific research, particularly in pharmacology, due to its role as a potassium-competitive acid blocker (P-CAB) that inhibits the gastric proton pump H,K-ATPase. Its IUPAC name reflects its complex molecular architecture, and it is classified under the category of pharmaceutical intermediates and active pharmaceutical ingredients.
The synthesis of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine typically involves several key steps:
The synthesis can also include alternative routes that utilize different starting materials or reagents. For instance, some methods may employ various reductive agents or catalysts to facilitate specific transformations during the synthesis .
The molecular formula for 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is CHFN. The compound features:
1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents utilized .
The primary mechanism of action for 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine involves its role as a potassium-competitive acid blocker. It inhibits the gastric proton pump H,K-ATPase by binding competitively to the enzyme's active site. This inhibition leads to decreased gastric acid secretion, making it effective for treating acid-related disorders.
Research indicates that this compound demonstrates a more potent and longer-lasting effect compared to traditional proton pump inhibitors such as lansoprazole. It achieves this by maintaining activity across varying pH levels and demonstrating reversible inhibition characteristics .
The compound exhibits typical characteristics associated with organic amines:
Key chemical properties include:
While specific melting points and boiling points may vary based on purity and form, general analyses suggest stability under standard laboratory conditions .
The scientific applications of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine are primarily centered around its pharmacological properties as a potassium-competitive acid blocker. It is used in research related to gastroenterology for studying gastric acid secretion mechanisms and potential treatments for acid-related diseases. Its ability to inhibit gastric proton pumps makes it a valuable candidate for developing new therapeutic agents aimed at managing conditions such as gastroesophageal reflux disease and peptic ulcers .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: